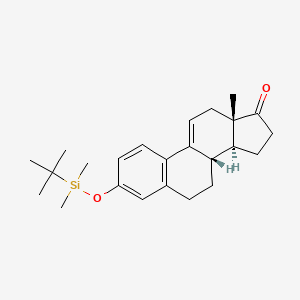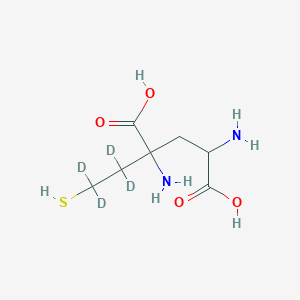
D,L-Cystathionine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D,L-Cystathionine-d4 is a labeled compound and a derivative of homocysteine. It is commonly used as a stable isotope marker in biological science research to track metabolic pathways and reactivity. This compound is characterized by its molecular formula C7H10D4N2O4S and a molecular weight of 226.29 g/mol .
Métodos De Preparación
The preparation of D,L-Cystathionine-d4 involves the use of isotopically labeled starting materials and chemical reactions. The synthesis generally requires thioalkylation of N-butoxycarbonyl-L-tert cysteine-butyl ester, derived from L-cystine, with tert (2)-2-(butoxycarbonyl)amino-4-iodobutanoic . The specific preparation method can be complex and often requires reference to detailed research literature .
Análisis De Reacciones Químicas
D,L-Cystathionine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another under specific conditions.
Common reagents and conditions used in these reactions include aqueous acid, water, and organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
D,L-Cystathionine-d4 has a wide range of scientific research applications, including:
Mecanismo De Acción
D,L-Cystathionine-d4 exerts its effects by acting as a stable isotope marker. It is involved in the transsulfuration pathway, where it is synthesized from homocysteine and serine by cystathionine beta-synthase. The compound is then cleaved into cysteine and α-ketobutyrate by cystathionine gamma-lyase . This pathway plays a crucial role in sulfur metabolism and redox regulation.
Comparación Con Compuestos Similares
D,L-Cystathionine-d4 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
L-Cystathionine: An important metabolic intermediate in the L-cysteine transsulfuration pathway.
D4-Cystine: Another stable isotope-labeled compound used in mass spectrometry.
Homocysteine: A precursor in the synthesis of cystathionine and cysteine.
These compounds share similar roles in metabolic pathways but differ in their specific applications and labeling.
Propiedades
Fórmula molecular |
C7H14N2O4S |
|---|---|
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
2,4-diamino-2-(1,1,2,2-tetradeuterio-2-sulfanylethyl)pentanedioic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(5(10)11)3-7(9,1-2-14)6(12)13/h4,14H,1-3,8-9H2,(H,10,11)(H,12,13)/i1D2,2D2 |
Clave InChI |
MJMYLYUUBMQRFM-LNLMKGTHSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])S)C(CC(C(=O)O)N)(C(=O)O)N |
SMILES canónico |
C(CS)C(CC(C(=O)O)N)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester](/img/structure/B13437083.png)
![(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)

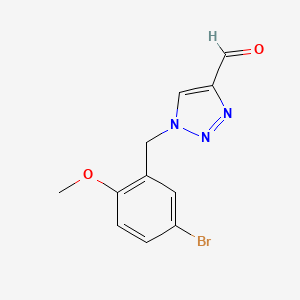
![5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide](/img/structure/B13437096.png)
![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate](/img/structure/B13437100.png)
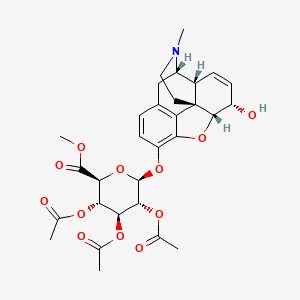
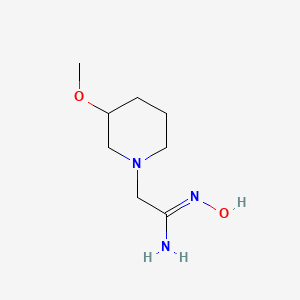
![(3E,5E)-6-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hepta-3,5-dien-2-one](/img/structure/B13437119.png)
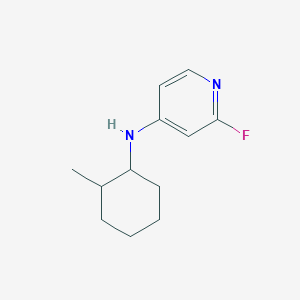
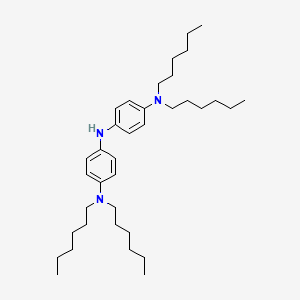
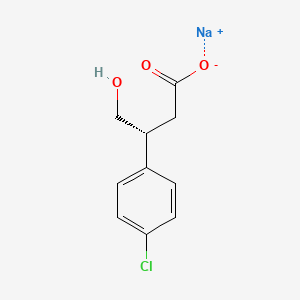
![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)
